molecular formula C14H16N2O B2528405 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine CAS No. 1825463-14-6

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine

Cat. No.: B2528405
CAS No.: 1825463-14-6
M. Wt: 228.295
InChI Key: VTORJKAZTAMONR-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine is a synthetic benzoxazole derivative offered for research purposes. The benzoxazole moiety is a privileged structure in medicinal chemistry, known to be a basic skeleton of a group of fluorescent heterocyclic compounds and is present in a variety of naturally occurring, biologically active molecules . This compound is of significant interest in early-stage drug discovery for its potential pharmacological properties. Research on similar benzoxazole-based structures has demonstrated a range of biological activities, including antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis , as well as antifungal properties . Furthermore, such compounds are frequently investigated for their cytotoxic effects and have shown promise in research as potential anticancer agents by inhibiting the proliferation of various cancer cell lines . The mechanism of action for benzoxazole derivatives can vary but often involves the inhibition of specific enzymatic pathways or interaction with key biological receptors . For instance, some related benzoxazole-propanamide compounds have been identified as potent anti-inflammatory agents through strong interaction with and inhibition of the COX-2 enzyme . This suggests that this compound could serve as a key building block or lead compound in organic synthesis for creating more complex molecules, or as a candidate for high-throughput screening, molecular docking studies, and in vitro assays to evaluate its efficacy and toxicity in cellular models . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-10-16(2)11-6-9-14-15-12-7-4-5-8-13(12)17-14/h1,4-5,7-8H,6,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORJKAZTAMONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=NC2=CC=CC=C2O1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include samarium triflate, Brønsted acids, and CuI catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzoxazole moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that similar benzoxazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 through mechanisms involving cell cycle arrest and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

The intrinsic pathway of apoptosis is often activated by these compounds, leading to significant increases in sub-G1 phase cells, indicative of cell death.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Research has shown that benzoxazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of benzoxazole enhances the lipophilicity of these compounds, potentially improving their bioactivity and membrane permeability.

Neuropharmacological Effects

The structural features of 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine suggest possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Further investigations are necessary to clarify these effects specifically for this compound.

Material Science Applications

In addition to biological applications, there is potential for this compound in material science. Its unique chemical structure may allow for the development of new materials with specific electrical or optical properties. Research into organic semiconductors has identified benzoxazole derivatives as promising candidates due to their stability and electronic properties.

Case Study 1: Anticancer Mechanism

A study conducted by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of benzoxazole derivatives, revealing that these compounds can induce apoptosis via the intrinsic pathway. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis markers, confirming the effectiveness of the compound in promoting cancer cell death.

Case Study 2: Antimicrobial Activity

A comparative analysis highlighted the antimicrobial effects of various benzoxazole derivatives against Escherichia coli. The study indicated that structural modifications could enhance antibacterial activity, suggesting a pathway for developing more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine
  • Molecular Formula : C₁₀H₈N₂S
  • Molecular Weight : 196.25 g/mol
  • Key Differences :
    • Heteroatom : Benzothiazole (sulfur replaces oxygen in the heterocycle).
    • Impact :
  • Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to benzoxazole.
  • Increased lipophilicity due to sulfur’s larger atomic radius .
  • Biological Activity : Demonstrated antimicrobial and antiviral properties .
b. [(1,3-Benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine
  • Molecular Formula : C₁₄H₈ClN₃O₂
  • Molecular Weight : 293.68 g/mol
  • Key Differences :
    • Structure : Dimeric benzoxazole with a chloro substituent.
    • Impact :
  • Enhanced π-π stacking due to extended conjugation.

Substituent Variations

a. N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine
  • Molecular Formula : C₁₃H₁₅N
  • Molecular Weight : 185.27 g/mol
  • Key Differences :
    • Substituents : Phenyl and allyl groups instead of benzoxazole.
    • Impact :
  • Allyl group introduces unsaturation, affecting reactivity in cycloaddition reactions .
b. N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine
  • Molecular Formula : C₁₆H₁₃FN
  • Molecular Weight : 238.28 g/mol
  • Key Differences :
    • Substituents : Benzyl and fluorophenyl groups.
    • Impact :
  • Fluorine’s electronegativity enhances metabolic stability.
  • Propargyl group enables click chemistry applications .

Key Observations :

  • The benzoxazole core in the target compound provides a balance of hydrogen-bonding capacity and moderate lipophilicity, making it suitable for drug design targeting enzymes or receptors requiring polar interactions .
  • Propargyl substituents enhance metabolic stability and enable conjugation strategies (e.g., CuAAC reactions) .

Research Implications

  • Synthetic Chemistry : The propargylamine moiety offers versatility for post-synthetic modifications, such as triazole formation via click chemistry .
  • Pharmaceutical Potential: Benzoxazole derivatives are under investigation for CNS disorders due to their ability to cross the blood-brain barrier .
  • Material Science : Strong intermolecular interactions (e.g., π-π stacking in benzoxazole dimers) could be exploited in crystal engineering .

Biological Activity

The compound 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine is a member of the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2OC_{13}H_{14}N_2O. Its structure includes a benzoxazole moiety, which is significant for its biological properties. The compound's unique features contribute to its interaction with biological targets.

Anticancer Properties

Studies have shown that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The structure–activity relationship (SAR) indicates that modifications in the benzoxazole structure can enhance anticancer activity. Notably, some derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

Research highlights the antimicrobial properties of benzoxazole derivatives. For example, studies have indicated that certain compounds within this family exhibit activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds vary significantly, indicating a need for further optimization to enhance their efficacy .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate behavior based on population density. Certain benzoxazole derivatives have been identified as potential quorum sensing inhibitors. These compounds can disrupt biofilm formation and virulence factor production in pathogenic bacteria like Pseudomonas aeruginosa, suggesting their utility in developing new anti-infective therapies .

Case Studies

Study Compound Tested Target Cells Activity Observed Reference
Study 1This compoundMCF-7 (breast cancer)Significant cytotoxicity observed
Study 2Benzoxazole derivativesBacillus subtilisAntimicrobial activity confirmed
Study 3Quorum sensing inhibitors from benzoxazolesPseudomonas aeruginosaReduced biofilm formation and virulence

The biological activities of this compound can be attributed to several mechanisms:

  • Interference with DNA Synthesis : Many benzoxazole derivatives interact with DNA or related enzymes, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : Some compounds inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : These compounds may alter signaling pathways that regulate cell growth and apoptosis, enhancing their anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Use PdCl₂(PPh₃)₂ and CuI to catalyze coupling between a halogenated benzoxazole derivative and a propargylamine precursor (e.g., N-methyl-N-propargylamine) in acetonitrile. This forms an intermediate trifluoroacetamide derivative .
  • Step 2 : Hydrolyze the intermediate under basic conditions (e.g., KOH in methanol/water) to remove the trifluoroacetyl protecting group, followed by acid-base workup and purification via column chromatography .
  • Alternative routes include iodine-mediated oxidative cyclodesulfurization of monothioureas, which avoids toxic reagents like HgO .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments. For example, the propargyl proton typically appears as a singlet near δ 2.0–2.5 ppm, while benzoxazole aromatic protons resonate between δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves structural ambiguities, such as regiochemistry of substituents on the benzoxazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₂Cl₂ with 2 mol% CuI improves cross-coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to toluene .
  • Temperature Control : Hydrolysis at 60°C for 3 hours minimizes side reactions .
  • Purification : Flash chromatography (e.g., 10–40% EtOAc in pentane) removes unreacted starting materials .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/carbon connectivity in the benzoxazole ring .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and validates experimental data .

Q. How do substituents on the benzoxazole ring affect reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, F) at the 3-position of the benzoxazole increase electrophilicity, accelerating cross-coupling but requiring careful stoichiometry to avoid over-halogenation .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity in Pd-catalyzed steps but improve stability during hydrolysis .
  • Regioselectivity : Substituents at the 5-position (para to the oxazole oxygen) influence coordination with metal catalysts, as shown in copper(I)-mediated click chemistry .

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